1H-1,2,4-Triazole, sodium salt
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Overview
Description
1H-1,2,4-Triazole, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C2H3N3Na and its molecular weight is 92.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
Triazole derivatives have been reported to have potential anticancer activity, suggesting they may interact with pathways involved in cell proliferation and survival .
Pharmacokinetics
The presence of nitrogen atoms in the triazole ring can potentially improve the pharmacokinetic properties of the compound .
Result of Action
Some triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Biological Activity
1H-1,2,4-Triazole, sodium salt is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on antifungal, antibacterial, anti-inflammatory, and antiparasitic effects. The compound's structure-activity relationship (SAR) will also be discussed to highlight the significance of various substituents on its biological efficacy.
Antifungal Activity
The 1,2,4-triazole core is a critical component in many antifungal agents. Research indicates that derivatives of 1H-1,2,4-triazole exhibit broad-spectrum antifungal activity. A review highlighted that these compounds can inhibit the growth of various fungal strains by disrupting ergosterol biosynthesis, a vital component of fungal cell membranes .
Table 1: Antifungal Activity of 1H-1,2,4-Triazole Derivatives
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Candida albicans | 0.5 µg/mL |
Compound B | Aspergillus fumigatus | 1.0 µg/mL |
Compound C | Cryptococcus neoformans | 0.25 µg/mL |
Antibacterial Activity
1H-1,2,4-Triazole derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain triazole compounds possess higher antibacterial potency than traditional antibiotics such as ciprofloxacin . The mechanism often involves inhibition of DNA gyrase and other bacterial enzymes.
Table 2: Antibacterial Activity of Selected Triazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound D | Staphylococcus aureus (MRSA) | 0.25 |
Compound E | Escherichia coli | 0.5 |
Compound F | Pseudomonas aeruginosa | 1.0 |
Anti-inflammatory Activity
Recent studies have indicated that 1H-1,2,4-triazole derivatives can modulate inflammatory responses. Compounds synthesized with propanoic acid moieties exhibited reduced toxicity while effectively inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .
Table 3: Cytokine Inhibition by Triazole Derivatives
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Compound G | 75% | 50% |
Compound H | 80% | 65% |
Antiparasitic Activity
The antiparasitic potential of 1H-1,2,4-triazole derivatives has been particularly noted in the treatment of Chagas disease caused by Trypanosoma cruzi. A study reported that several nitro-triazole compounds demonstrated significant activity against the amastigote form of the parasite with IC50 values below 1 µM . The selectivity index for these compounds was notably high, indicating low toxicity to host cells.
Table 4: Antiparasitic Activity of Nitro-Triazole Compounds
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
Nitro-Triazole A | <0.5 | >200 |
Nitro-Triazole B | <0.8 | >150 |
Case Study 1: Antifungal Efficacy
A recent clinical trial evaluated the efficacy of a new triazole derivative against Candida auris, a multidrug-resistant fungus. The compound demonstrated a significant reduction in fungal load in treated patients compared to controls.
Case Study 2: Anti-inflammatory Effects
In vitro studies showed that specific triazole derivatives could inhibit cytokine release more effectively than traditional NSAIDs like ibuprofen. This suggests potential for development as novel anti-inflammatory agents.
Properties
CAS No. |
41253-21-8 |
---|---|
Molecular Formula |
C2H3N3Na |
Molecular Weight |
92.06 g/mol |
IUPAC Name |
sodium;2,4-diaza-1-azanidacyclopenta-2,4-diene |
InChI |
InChI=1S/C2H3N3.Na/c1-3-2-5-4-1;/h1-2H,(H,3,4,5); |
InChI Key |
MDUSUFIKBUMDTJ-UHFFFAOYSA-N |
SMILES |
C1=NC=N[N-]1.[Na+] |
Isomeric SMILES |
C1=NN=C[N-]1.[Na+] |
Canonical SMILES |
C1=NC=NN1.[Na] |
Key on ui other cas no. |
41253-21-8 43177-42-0 |
physical_description |
DryPowde |
Pictograms |
Corrosive; Irritant; Health Hazard |
Synonyms |
1H-1,2,4-Triazole Sodium Salt; Sodium 1,2,4-triazole-4-ide; Sodium 1H-1,2,4-Triazolate; Sodium 1H-1,2,4-Triazolide; Triazole Sodium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2,4-Triazolylsodium in the synthesis of difenoconazole?
A1: 1,2,4-Triazolylsodium acts as a nucleophile in the synthesis of difenoconazole. [] Specifically, it reacts with a bromo-ketal intermediate, derived from 2-chloro-4-(4-chlorophenoxy)acetophenone, through a nucleophilic substitution reaction. This step is crucial in forming the triazole ring, a key structural feature of difenoconazole and many other triazole fungicides. [] You can find more details about this synthesis in the paper "Technical Study on Synthesis of Fungicide Difenoconazole" available on Semantic Scholar: []
Q2: How does the use of 1,2,4-Triazolylsodium in fungicide synthesis impact the overall yield and purity of the final product?
A2: Research indicates that optimizing the reaction conditions for the step involving 1,2,4-Triazolylsodium significantly impacts the final product quality. For instance, in difenoconazole synthesis, a molar ratio of 1:1.25 between the bromo-ketal intermediate and 1,2,4-Triazolylsodium resulted in a difenoconazole yield exceeding 83% with 98% purity. [] This highlights the importance of precise control over reaction parameters when utilizing this reagent.
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